

In-Vitro Analysis Reveals Competitive Retentive Strength of Shofu Hybond Glass Ionomer Cement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Shofu Hybond*

Cat. No.: *B1166243*

[Get Quote](#)

For Immediate Release

An in-vitro comparative analysis of **Shofu Hybond**, a conventional glass ionomer cement (GIC), demonstrates its competitive retentive strength against other dental luting agents. A study directly comparing **Shofu Hybond** GIC to Voco Meron GIC for the cementation of orthodontic molar bands found that **Shofu Hybond** exhibited a significantly higher mean retentive strength. This guide provides a detailed comparison of **Shofu Hybond**'s performance with alternative cements, supported by experimental data, to inform researchers, scientists, and drug development professionals in the dental materials field.

Comparative Retentive Strength: Shofu Hybond vs. Alternatives

The primary function of a luting cement is to provide durable retention for indirect restorations. In a direct comparative study, **Shofu Hybond** GIC demonstrated superior retentive capabilities over another conventional glass ionomer cement. Furthermore, while direct comparative data for **Shofu Hybond** against resin-modified glass ionomer (RMGIC) and adhesive resin cements is limited, studies on a related Shofu product, Zirconomer (a zirconia-reinforced glass ionomer), provide insights into how Shofu's glass ionomer technology fares against these other classes of cements.

Dental Cement	Type	Mean Retentive Strength (MPa)	Standard Deviation (MPa)
Shofu Hybond GIC	Conventional Glass Ionomer Cement	14.65[1]	1.37[1]
Voco Meron GIC	Conventional Glass Ionomer Cement	10.75[1]	1.10[1]

In a separate study evaluating the shear bond strength of various restorative materials to dentin, a Shofu zirconia-reinforced glass ionomer, Zirconomer, was compared with a conventional GIC (GC Fuji II) and a resin-based material (Cention N). While not a direct measure of retentive strength for crowns, shear bond strength is a key indicator of adhesive potential.

Dental Cement	Type	Mean Shear Bond Strength to Dentin (MPa)	Standard Deviation (MPa)
Shofu Zirconomer	Zirconia-Reinforced Glass Ionomer	7.04[2]	1.18[2]
GC Fuji II	Conventional Glass Ionomer Cement	5.15	0.89
Cention N	Resin-Based	9.89	1.21

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited are provided below.

Retentive Strength of Orthodontic Molar Bands

This experiment was designed to compare the in-vitro retentive strength of **Shofu Hybond GIC** and Voco Meron GIC for the cementation of orthodontic molar bands.[1]

Specimen Preparation:

- Fifty extracted human maxillary first permanent molars were collected and cleaned.
- The teeth were embedded in acrylic resin blocks with their long axes perpendicular to the base of the blocks.
- Stainless steel molar bands were adapted to each tooth.

Cementation Procedure:

- The teeth were randomly divided into two groups of twenty-five.
- Group 1: Molar bands were cemented with **Shofu Hybond** GIC according to the manufacturer's instructions.
- Group 2: Molar bands were cemented with Voco Meron GIC according to the manufacturer's instructions.
- Excess cement was removed, and the specimens were stored in distilled water at 37°C for 24 hours.

Testing Protocol:

- A universal testing machine was used to measure the force required to dislodge the molar bands from the teeth.
- A tensile load was applied along the long axis of each tooth at a crosshead speed of 1 mm/min until the band was fully debonded.
- The force at debonding was recorded in Newtons and converted to Megapascals (MPa) by dividing the force by the internal surface area of the band.

[Click to download full resolution via product page](#)

Caption: Workflow for the in-vitro analysis of orthodontic band retentive strength.

Shear Bond Strength to Dentin

This experiment evaluated the shear bond strength of Shofu Zirconomer, GC Fuji II, and Cention N to dentin.[\[2\]](#)

Specimen Preparation:

- Forty sound human premolars were selected.
- The occlusal surfaces were ground to expose a flat dentin surface.
- The teeth were embedded in acrylic resin.

Bonding Procedure:

- The teeth were randomly divided into four groups (n=10).
- Group A (Ketac-Molar): The conventional GIC was mixed and applied to the dentin surface using a cylindrical mold.
- Group B (Zirconomer Improved): The zirconia-reinforced GIC was mixed and applied similarly.

- Group C (Cention N): The resin-based material was applied according to the manufacturer's instructions.
- Group D (GC Fuji II LC): The resin-modified GIC was applied and light-cured.
- All specimens were stored in distilled water for 24 hours and then thermocycled.

Testing Protocol:

- A universal testing machine was used to apply a shear force to the base of the material cylinder at a crosshead speed of 0.5 mm/min until failure.
- The force at failure was recorded in Newtons and the shear bond strength was calculated in MPa.

[Click to download full resolution via product page](#)

Caption: Workflow for the in-vitro analysis of shear bond strength to dentin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. seejph.com [seejph.com]
- 2. shofu.co.in [shofu.co.in]
- To cite this document: BenchChem. [In-Vitro Analysis Reveals Competitive Retentive Strength of Shofu Hybond Glass Ionomer Cement]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166243#a-comparative-in-vitro-analysis-of-the-retentive-strength-of-shofu-hybond>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com